molecular formula C12H10FNO3 B2635113 Methyl 5-fluoro-3-formyl-1-methylindole-2-carboxylate CAS No. 893730-39-7

Methyl 5-fluoro-3-formyl-1-methylindole-2-carboxylate

Cat. No.: B2635113
CAS No.: 893730-39-7
M. Wt: 235.214
InChI Key: HDBSPJYZGJRILH-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 843629-51-6 . It has a molecular weight of 221.19 . The IUPAC name for this compound is “methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate” and its Inchi Code is "1S/C11H8FNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3" .


Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .


Molecular Structure Analysis

The molecular structure of “Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate” can be represented by the linear formula: C11H8FNO3 .


Physical and Chemical Properties Analysis

“Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • One-Pot Conversion Procedures: 3-Methylindole has been transformed into 2-formyl-3-methylindole using intermediate lithium 2-lithio-3-methylindole-l-carboxylate, with applications in streamlined synthetic processes (Katritzky et al., 1988).
  • Selective Oxidation Studies: The autoxidation of 3-alkyl-2-methylindoles in carboxylic acids has been studied for the selective oxidation of the 2-methyl group, leading to the formation of 3-alkyl-2-formylindoles (Itahara et al., 1982).
  • Synthesis of Fluorinated Compounds: Research on the synthesis of fluorinated phenothiazines and sulfones, involving the formylation of diphenyl sulfides, contributes to the understanding of fluorine's role in molecular transformations (Sharma et al., 1999).

Material Science and Electrochemistry

  • Electrochemical Charge Storage Materials: The development of high-performance poly(5-fluoroindole) as a charge storage material showcases the potential of fluorine-substituted conjugated polyindoles in supercapacitor applications (Wang et al., 2019).

Antibacterial Agents

  • Antibacterial Activities: The synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids have been investigated for their antibacterial properties, highlighting the role of fluorine in medicinal chemistry (Bouzard et al., 1992).

Safety and Hazards

The safety information for “Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate” includes several hazard statements: H302, H312, H332 . The precautionary statements include: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501 .

Properties

IUPAC Name

methyl 5-fluoro-3-formyl-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-14-10-4-3-7(13)5-8(10)9(6-15)11(14)12(16)17-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBSPJYZGJRILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=C1C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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